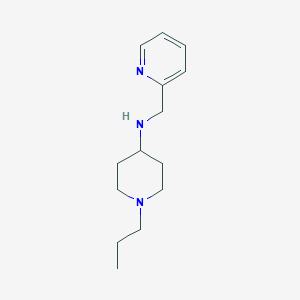1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
CAS No.: 1021063-96-6
Cat. No.: VC18921841
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021063-96-6 |
|---|---|
| Molecular Formula | C14H23N3 |
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | 1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C14H23N3/c1-2-9-17-10-6-13(7-11-17)16-12-14-5-3-4-8-15-14/h3-5,8,13,16H,2,6-7,9-12H2,1H3 |
| Standard InChI Key | UOWIKXMCCGLMLJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCC(CC1)NCC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
1-Propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine (molecular formula: , molecular weight: 233.35 g/mol) consists of a piperidine core substituted at the 4-position with an amine group, which is further functionalized with a pyridin-2-ylmethyl moiety. A propyl chain is attached to the piperidine nitrogen. The stereochemistry and conformational flexibility of this compound are critical to its potential interactions with biological targets .
Comparative Structural Analysis
The compound shares structural homology with piperidin-4-amine derivatives reported in kinase inhibitor research. For example, CCT128930 (4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine) features a piperidin-4-amine scaffold modified with a lipophilic aromatic group, demonstrating nanomolar inhibition of protein kinase B (PKB) . While the pyridinylmethyl substituent in 1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine differs from the pyrrolopyrimidine group in CCT128930, both compounds highlight the importance of nitrogen-rich heterocycles in modulating kinase activity .
Synthesis and Modifications
Stability and Metabolic Considerations
Piperidine derivatives containing aromatic substituents, such as the pyridinylmethyl group, often exhibit metabolic stability challenges due to cytochrome P450-mediated oxidation. For instance, CCT128930 underwent rapid hepatic clearance in vivo, necessitating structural optimizations like carboxamide linkers to improve oral bioavailability . These findings suggest that 1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine may require similar modifications to enhance pharmacokinetic profiles.
Physicochemical Properties
Calculated and Experimental Data
The pyridine ring contributes to moderate lipophilicity, while the tertiary amine enhances basicity, favoring protonation under physiological conditions .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume